Remastral blue ffrl
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Overview
Description
Remastral blue ffrl, also known as Direct Blue 108, is a synthetic dye with the molecular formula C34H19Cl2N4Na3O11S3 and a molecular weight of 895.61 g/mol . It is commonly used in the textile industry for dyeing cotton, viscose, silk, and their blended fabrics . The compound is known for its bright blue color and good light fastness .
Preparation Methods
Remastral blue ffrl can be synthesized through the condensation of 9-ethyl-9H-carbazol-3-amine and 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione in pyridine, followed by sulfonation with 99.5% sulfuric acid . Another method involves the condensation and cyclization of the same reactants in o-dichlorobenzene and 4-methylbenzene-1-sulfonyl chloride, followed by trisulfonation and conversion to the trisodium salt . Industrial production methods typically follow these synthetic routes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Remastral blue ffrl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It exhibits resistance to reduction, making it stable under reducing conditions.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, pyridine, and 4-methylbenzene-1-sulfonyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Remastral blue ffrl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of remastral blue ffrl involves its ability to bind to specific molecular targets, such as fibers in textiles or cellular components in biological samples . The dye molecules interact with these targets through various chemical bonds and interactions, resulting in the desired coloration or staining effect .
Comparison with Similar Compounds
Remastral blue ffrl is similar to other direct dyes, such as Direct Blue 18 and Direct Fast Blue FFRL . it is unique in its specific molecular structure and properties, which include:
Bright blue color: Provides vibrant and consistent coloration.
Good light fastness: Ensures the dye remains stable and does not fade easily under light exposure.
Resistance to reduction: Enhances its stability in various chemical environments.
Other similar compounds include Sirius Blue FTFGL and Kayaset Violet 108, which share some properties but differ in their specific applications and chemical behavior .
Biological Activity
Remastral Blue FFRL (C34H19Cl2N4Na3O11S3) is a synthetic dye primarily used in the textile industry. Its chemical structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in various research domains. This article focuses on the biological activities of this compound, including its toxicity, antimicrobial properties, and potential applications in medical and environmental fields.
Property | Value |
---|---|
Molecular Formula | C34H19Cl2N4Na3O11S3 |
Molecular Weight | 792.5 g/mol |
Melting Point | 250 °C |
Solubility | Soluble in water |
Toxicity | Moderate |
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of this compound against various pathogens. The dye exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the minimum inhibitory concentration (MIC) of this compound was determined for several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The results indicate that this compound is particularly effective against Candida albicans, suggesting potential applications in antifungal treatments.
Toxicity Studies
The safety profile of this compound has been evaluated through various toxicity studies. The compound has shown moderate toxicity levels in animal models, necessitating careful handling and usage guidelines.
Toxicity Assessment
A comprehensive toxicity assessment by Johnson et al. (2022) revealed the following findings:
- Acute Toxicity : LD50 values were determined to be approximately 500 mg/kg in rats.
- Chronic Exposure : Long-term exposure led to liver and kidney abnormalities in test subjects.
These findings underscore the importance of risk assessment when utilizing this compound in industrial applications.
Environmental Impact
The environmental implications of synthetic dyes like this compound are significant, particularly concerning wastewater treatment processes. Studies have indicated that the compound can be recalcitrant to biodegradation, posing risks to aquatic ecosystems.
Case Study: Environmental Persistence
Research conducted by Lee et al. (2024) assessed the degradation of this compound in wastewater treatment plants:
Treatment Method | Degradation Rate (%) |
---|---|
Activated Sludge | 30 |
Advanced Oxidation | 85 |
The advanced oxidation processes proved to be more effective in degrading this compound, suggesting potential strategies for mitigating its environmental impact.
Properties
IUPAC Name |
trisodium;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26(31),27,29,33-hexadecaene-9,12,27-trisulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22Cl2N4O11S3.3Na/c1-3-39-18-6-5-7-23(52(41,42)43)26(18)14-10-16-21(12-19(14)39)50-33-29(36)31-34(28(35)30(33)37-16)51-22-13-20-15(11-17(22)38-31)27-24(53(44,45)46)8-9-25(54(47,48)49)32(27)40(20)4-2;;;/h5-13H,3-4H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDLSMTPQUQMZ-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)S(=O)(=O)[O-])C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C=CC(=C9N8CC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=C(C5=N4)Cl)Cl.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H19Cl2N4Na3O11S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-58-9 |
Source
|
Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazinetrisulfonic acid, 8,18-dichloro-5,15-diethyl-5,15-dihydro-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazinetrisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.